molecular formula C12H14O4 B2490951 2-[4-(3-Oxobutyl)phenoxy]acetic acid CAS No. 926206-19-1

2-[4-(3-Oxobutyl)phenoxy]acetic acid

Cat. No.: B2490951
CAS No.: 926206-19-1
M. Wt: 222.24
InChI Key: BYUZYVCTSSHDHC-UHFFFAOYSA-N
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Description

2-[4-(3-Oxobutyl)phenoxy]acetic acid is a phenoxyacetic acid derivative characterized by a 3-oxobutyl group attached to the para position of the phenyl ring, linked to an acetic acid moiety via an ether bond. Phenoxyacetic acid derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name

2-[4-(3-oxobutyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-9(13)2-3-10-4-6-11(7-5-10)16-8-12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUZYVCTSSHDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Oxobutyl)phenoxy]acetic acid typically involves the reaction of 4-(3-oxobutyl)phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Oxobutyl)phenoxy]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(3-Oxobutyl)phenoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-Oxobutyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Electronic Effects :

  • The 3-oxobutyl group in the target compound introduces a ketone functional group, which may enhance metabolic stability or serve as a reactive site for further derivatization. This contrasts with electron-withdrawing groups like trifluoromethoxy (), which increase electrophilicity and reactivity in cross-coupling reactions .
  • Halogenated analogs (e.g., 4-chlorobenzoyl in ) exhibit stronger antimicrobial properties due to increased membrane permeability and interference with bacterial enzymes .

Biological Activity: Compounds with aminoethyl groups () demonstrate neuroprotective effects, likely due to interactions with neurotransmitter receptors, whereas triazole-containing derivatives () are associated with irritation hazards, limiting their therapeutic use . The trifluoromethoxy group () enhances bioactivity in agrochemicals by resisting enzymatic degradation compared to non-fluorinated analogs .

This contrasts with ethyl ester derivatives (), where ester hydrolysis is a common modification route .

Biological Activity

2-[4-(3-Oxobutyl)phenoxy]acetic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C13H16O3
  • IUPAC Name: 2-(4-(3-oxobutyl)phenoxy)acetic acid

This compound features a phenoxy group attached to an acetic acid moiety, which contributes to its biological activity.

Biological Activity Overview

Research on this compound indicates that it possesses various biological activities, particularly in antimicrobial and anti-inflammatory domains. The following sections detail specific findings from studies assessing its efficacy.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Notably:

  • Bactericidal Effects: The compound exhibited significant bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 15.62 µg/mL to 500 µg/mL, indicating potent activity against Gram-positive bacteria and moderate effects on Gram-negative bacteria .
  • Fungal Activity: The compound also showed antifungal properties, with MIC values against certain fungal strains ranging from 62.5 µg/mL to >2000 µg/mL, demonstrating variable efficacy depending on the species tested .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound:

  • Inhibition of Pro-inflammatory Cytokines: In vivo studies demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and PGE-2 by over 60%, suggesting a strong anti-inflammatory effect .
  • Mechanism of Action: The compound appears to exert its anti-inflammatory effects through inhibition of the COX-2 enzyme, which plays a critical role in inflammation pathways. This was supported by molecular modeling studies that elucidated the binding interactions between the compound and COX-2 .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table comparing key properties and activities:

Compound NameMIC (µg/mL)Anti-inflammatory ActivityNotable Effects
This compound15.62 - 500SignificantReduces TNF-α by >60%
Nitrofurantoin3.91 - 62.5ModerateEffective against Gram-positive bacteria
Phenoxyacetic Acid>1000MinimalLimited antimicrobial effects

Case Studies

  • Case Study on Antimicrobial Efficacy: A study published in the International Journal of Molecular Sciences reported that derivatives of phenoxy acetic acids, including this compound, showed promising results against resistant strains of bacteria, highlighting their potential in treating infections caused by antibiotic-resistant pathogens .
  • Case Study on Anti-inflammatory Mechanisms: Another investigation focused on the anti-inflammatory properties demonstrated that treatment with this compound led to significant reductions in paw edema in animal models, indicating its potential for therapeutic use in inflammatory conditions .

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